1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,8-Dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol is a complex organic compound characterized by its unique furoquinoline structure
Vorbereitungsmethoden
The synthesis of 1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the furoquinoline core, followed by the introduction of the dimethoxy groups and the butane-2,3-diol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis efficiently .
Analyse Chemischer Reaktionen
1-(4,8-Dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced furoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced by nucleophiles under appropriate conditions.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of ester or ether linkages within the molecule
Wissenschaftliche Forschungsanwendungen
1-(4,8-Dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific molecular pathways.
Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds .
Wirkmechanismus
The mechanism of action of 1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol involves its interaction with specific molecular targets. The furoquinoline core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(4,8-Dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol can be compared with other furoquinoline derivatives, such as:
4,8-Dimethoxyfuro[2,3-b]quinolin-7-ol: This compound shares a similar core structure but differs in the functional groups attached, leading to different chemical and biological properties.
1-(4,6-Dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methyl-2,3-butanediol: Another closely related compound with slight variations in the substitution pattern, affecting its reactivity and applications .
Eigenschaften
Molekularformel |
C18H21NO5 |
---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol |
InChI |
InChI=1S/C18H21NO5/c1-18(2,21)13(20)9-10-5-6-11-14(15(10)22-3)19-17-12(7-8-24-17)16(11)23-4/h5-8,13,20-21H,9H2,1-4H3 |
InChI-Schlüssel |
PUAXJJTXWBKBQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(CC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.